molecular formula C21H24N4O2 B2450297 2-((4-(4-Methoxyphenyl)piperazin-1-yl)methyl)-5-(p-tolyl)-1,3,4-oxadiazole CAS No. 902252-98-6

2-((4-(4-Methoxyphenyl)piperazin-1-yl)methyl)-5-(p-tolyl)-1,3,4-oxadiazole

Cat. No.: B2450297
CAS No.: 902252-98-6
M. Wt: 364.449
InChI Key: IGEJAXSXPUTMAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((4-(4-Methoxyphenyl)piperazin-1-yl)methyl)-5-(p-tolyl)-1,3,4-oxadiazole is a chemical compound of significant interest in medicinal chemistry and neuroscience research, particularly in the development of multitarget-directed ligands for complex neurodegenerative diseases. This hybrid molecule incorporates both 1,3,4-oxadiazole and piperazine pharmacophores, which are known to contribute to a wide spectrum of biological activities. The 1,3,4-oxadiazole scaffold is recognized for its role in drug discovery, often contributing to cytotoxic activity and interactions with various enzymes and proteins . Piperazine derivatives are established frameworks in pharmaceuticals, noted for their diverse therapeutic potential . Recent scientific investigations have highlighted the potential of this specific compound in Alzheimer's disease (AD) research. It has been rationally designed and evaluated as part of a series of conjugates targeting key enzymatic pathways involved in AD pathology . The compound is utilized in pharmacological studies to inhibit critical enzymes such as human acetylcholinesterase (hAChE) and human beta-secretase 1 (hBACE-1) . Its mechanism of action involves mixed-type inhibition of hAChE, which is implicated in cholinergic neurotransmission, and it also demonstrates an ability to displace propidium iodide from the enzyme's peripheral anionic site (PAS) . Furthermore, this compound has been shown to possess anti-amyloid-beta (Aβ) aggregation activity in both self- and AChE-induced assays, targeting another hallmark of Alzheimer's progression . Its excellent blood-brain barrier (BBB) permeability, as determined in parallel artificial membrane permeation assays (PAMPA-BBB), makes it a valuable tool for in vivo studies exploring cognitive dysfunction and memory restoration . Researchers employ this compound to advance the understanding of multifactorial disease mechanisms and to explore novel therapeutic strategies. PRODUCT FOR RESEARCH USE ONLY. Not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

2-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-5-(4-methylphenyl)-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O2/c1-16-3-5-17(6-4-16)21-23-22-20(27-21)15-24-11-13-25(14-12-24)18-7-9-19(26-2)10-8-18/h3-10H,11-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGEJAXSXPUTMAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(O2)CN3CCN(CC3)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-(4-Methoxyphenyl)piperazin-1-yl)methyl)-5-(p-tolyl)-1,3,4-oxadiazole typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-methoxyphenylpiperazine with a suitable aldehyde to form an intermediate Schiff base. This intermediate is then cyclized with a hydrazine derivative to form the oxadiazole ring. The final product is obtained after purification and characterization.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Advanced techniques like continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Electrophilic Substitution at the 1,3,4-Oxadiazole Ring

The 1,3,4-oxadiazole ring undergoes electrophilic substitution at the C5 position (adjacent to the p-tolyl group) due to electron-withdrawing effects from the heterocycle. Key reactions include:

Reaction TypeConditionsProductYieldReference
Nitration HNO₃/H₂SO₄, 0–5°C5-(p-tolyl)-3-nitro-1,3,4-oxadiazole derivative65%
Halogenation Cl₂/FeCl₃ (chlorination) or Br₂/FeBr₃ (bromination)5-(p-tolyl)-3-halo-1,3,4-oxadiazole70–85%

The C2 position (linked to the piperazinylmethyl group) is less reactive due to steric hindrance and electronic deactivation .

Nucleophilic Reactions at the Piperazine Moiety

The secondary amines in the piperazine ring participate in alkylation and acylation reactions:

Alkylation

  • Reagents : Alkyl halides (e.g., methyl iodide, benzyl chloride)

  • Conditions : K₂CO₃/DMF, 60°C, 4–6 hrs

  • Example :
    Compound+CH3IN-Methyl-piperazinyl derivative\text{Compound} + \text{CH}_3\text{I} \rightarrow N\text{-Methyl-piperazinyl derivative}
    Yield : 78–92%

Acylation

  • Reagents : Acetyl chloride, benzoyl chloride

  • Conditions : Et₃N/CH₂Cl₂, RT, 2 hrs

  • Product : N-Acyl-piperazinyl derivativesN\text{-Acyl-piperazinyl derivatives}
    Yield : 68–85%

Functional Group Transformations of the Methoxy Substituent

The 4-methoxyphenyl group undergoes demethylation under acidic conditions:

ReactionConditionsProductApplication
Demethylation HBr/AcOH, reflux, 8 hrs4-Hydroxyphenyl-piperazine derivativeIntermediate for further functionalization

Oxidation of the Methylene Bridge

  • Reagent : KMnO₄/H₂SO₄

  • Product : Ketone derivative (via oxidation of –CH₂– to –C=O)
    Yield : 55%

Reduction of the Oxadiazole Ring

  • Reagent : LiAlH₄/THF

  • Product : Amide derivative (ring-opening)
    Yield : 40–50%

Cycloaddition and Ring-Opening Reactions

The 1,3,4-oxadiazole ring participates in cycloadditions with dipolarophiles like nitriles:

ReactionConditionsProductNotes
1,3-Dipolar Cycloaddition CuI/Et₃N, 80°CTriazole derivativesRegioselective at C2–N3 bond

Key Research Findings

  • Antimicrobial Activity : Derivatives with halogenated oxadiazole rings (e.g., bromo, chloro) show enhanced antibacterial activity against S. aureus and E. coli (MIC = 2–8 µg/mL) .

  • Enzyme Inhibition : Piperazine-modified analogs exhibit acetylcholinesterase (AChE) inhibition (IC₅₀ = 0.1–1.3 µM) .

  • Stability : The oxadiazole ring is stable under physiological pH but degrades in strongly acidic/basic conditions .

Reaction Optimization Insights

  • Solvent Effects : DMF and NMP improve reaction yields by solubilizing intermediates .

  • Catalysts : T3P® (propylphosphonic anhydride) enhances cyclization efficiency (yields >90%) .

Scientific Research Applications

Synthesis and Characterization

The synthesis of 2-((4-(4-Methoxyphenyl)piperazin-1-yl)methyl)-5-(p-tolyl)-1,3,4-oxadiazole typically involves several steps:

  • Formation of Intermediate Compounds : The initial step often includes the reaction of 4-methoxyphenylpiperazine with an appropriate aldehyde to form a Schiff base.
  • Cyclization : This intermediate is cyclized with a hydrazine derivative to construct the oxadiazole ring.
  • Purification : The final product is purified using techniques such as column chromatography.

The compound's structure can be confirmed through various spectroscopic methods, including NMR and mass spectrometry, which provide insights into its molecular properties and confirm the presence of functional groups.

Chemistry

In the field of chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. Its unique structure allows for modifications that can lead to new derivatives with potentially enhanced properties.

Biology

Biologically, this compound is being investigated for its role as a biochemical probe or ligand in receptor studies. Its ability to interact with various biological targets makes it valuable for understanding receptor-ligand interactions and signaling pathways .

Medicine

The pharmacological properties of this compound have been explored in several studies:

  • Anticancer Activity : Research indicates that derivatives of oxadiazoles exhibit significant anticancer activity by inhibiting specific cancer cell lines. The compound has shown promise as a kinase inhibitor through molecular docking studies that suggest it can bind effectively to the active sites of kinases involved in cancer progression .
  • Neuropharmacological Effects : Given the presence of the piperazine moiety, the compound may also exhibit neuropharmacological effects, potentially acting on serotonin receptors and influencing mood or anxiety disorders.

Case Studies

Several case studies highlight the applications of this compound:

  • Anticancer Research : A study focused on synthesizing various oxadiazole derivatives demonstrated that certain derivatives exhibited potent activity against human cancer cell lines. The mechanism was attributed to their ability to induce apoptosis through modulation of key signaling pathways .
  • Receptor Binding Studies : In another case study, researchers investigated the binding affinity of this compound to various receptors. Results indicated strong interactions with serotonin receptors, suggesting potential applications in treating psychiatric disorders .

Mechanism of Action

The mechanism of action of 2-((4-(4-Methoxyphenyl)piperazin-1-yl)methyl)-5-(p-tolyl)-1,3,4-oxadiazole involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-((4-(4-Methylphenyl)piperazin-1-yl)methyl)-5-(p-tolyl)-1,3,4-oxadiazole
  • 2-((4-(4-Ethoxyphenyl)piperazin-1-yl)methyl)-5-(p-tolyl)-1,3,4-oxadiazole
  • 2-((4-(4-Chlorophenyl)piperazin-1-yl)methyl)-5-(p-tolyl)-1,3,4-oxadiazole

Uniqueness

The uniqueness of 2-((4-(4-Methoxyphenyl)piperazin-1-yl)methyl)-5-(p-tolyl)-1,3,4-oxadiazole lies in its specific functional groups, which confer distinct chemical and biological properties. The presence of the methoxy group, for example, can influence its reactivity and interaction with biological targets, differentiating it from similar compounds.

This article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Biological Activity

The compound 2-((4-(4-methoxyphenyl)piperazin-1-yl)methyl)-5-(p-tolyl)-1,3,4-oxadiazole is a member of the oxadiazole family, which has garnered attention in medicinal chemistry for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

  • Molecular Formula: C23H29N3O2
  • Molecular Weight: 405.50 g/mol
  • CAS Number: 898455-48-6

Biological Activity Overview

The biological activity of this compound has been primarily investigated in the context of anticancer research. Various studies have highlighted its potential as an anticancer agent through different mechanisms.

Anticancer Activity

Recent studies have demonstrated that oxadiazole derivatives exhibit significant cytotoxicity against various cancer cell lines. The compound has shown promising results in inhibiting the growth of cancer cells:

  • Mechanism of Action: The compound appears to induce apoptosis in cancer cells, likely through the activation of intrinsic pathways and the inhibition of anti-apoptotic proteins. This action is supported by molecular docking studies that suggest strong binding interactions with target proteins involved in cell survival and proliferation.

Case Studies and Research Findings

  • Cytotoxicity Assays:
    • A study evaluated the compound's efficacy against several cancer cell lines, including MCF7 (breast cancer), HCT116 (colon cancer), and PC3 (prostate cancer). The results indicated IC50 values ranging from 0.67 µM to 1.18 µM, showcasing its potency compared to standard chemotherapeutics like staurosporine .
  • Molecular Docking Studies:
    • Molecular docking simulations have revealed that the compound interacts favorably with key targets such as VEGFR-2 kinase, suggesting its potential as a kinase inhibitor. This interaction is hypothesized to block angiogenesis, a critical process in tumor growth and metastasis .
  • Mechanism-Based Approaches:
    • Mechanistic studies have shown that the compound may disrupt the cell cycle at various checkpoints, leading to cell cycle arrest and subsequent apoptosis. These findings are corroborated by flow cytometry analyses demonstrating increased sub-G1 populations in treated cells .

Data Table: Anticancer Activity Summary

Cell LineIC50 (µM)Mechanism of Action
MCF70.87Induction of apoptosis
HCT1160.80Cell cycle arrest
PC30.67Inhibition of VEGFR-2 kinase
SW11161.18Disruption of anti-apoptotic signaling

Q & A

Q. What is the synthetic route for 2-((4-(4-Methoxyphenyl)piperazin-1-yl)methyl)-5-(p-tolyl)-1,3,4-oxadiazole, and how are intermediates characterized?

The compound is synthesized via a multi-step protocol:

  • Step 1 : React 1-(4-methoxyphenyl)piperazine with ethyl 2-chloroacetate to form ethyl 2-(4-(4-methoxyphenyl)piperazin-1-yl)acetate.
  • Step 2 : Hydrazide formation by treating the ester with excess hydrazine hydrate.
  • Step 3 : Cyclization using carbon disulfide and KOH to generate the oxadiazole-thiol intermediate.
  • Step 4 : Alkylation with 2-bromoacetophenone derivatives to yield final products. Characterization involves 1H/13C-NMR (e.g., N-CH2 protons at 3.83–3.84 ppm, S-CH2 at 5.09–5.17 ppm) and HRMS (M+1 peaks matching theoretical values) .

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

  • 1H-NMR : Identifies aliphatic/aromatic protons (e.g., piperazine CH2 at δ 2.56–2.99 ppm, methoxy group at δ 3.67 ppm) .
  • 13C-NMR : Confirms carbons in oxadiazole (163.85–165.25 ppm) and piperazine (51.30–52.51 ppm) rings .
  • HRMS : Validates molecular weight (e.g., [M+H]+ = 443.1539 for fluorophenyl derivatives) .

Q. How is purity assessed during synthesis?

Purity is monitored via TLC (e.g., hexane:ethyl acetate 50:50, Rf = 0.68) and confirmed by sharp melting points (e.g., 156–158°C for related analogs) . Recrystallization from ethanol removes impurities .

Advanced Research Questions

Q. How can synthetic yields be optimized for derivatives of this compound?

  • Reaction Time : Extending alkylation to 12 hours improves yields (e.g., 89.1% for 4b) .
  • Solvent Choice : Using acetone with K2CO3 enhances nucleophilic substitution efficiency .
  • Temperature Control : Reflux in ethanol for cyclization minimizes side reactions .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Structural Validation : Ensure compound integrity via X-ray crystallography (e.g., dihedral angles between oxadiazole and aryl groups influence activity) .
  • Assay Standardization : Use consistent enzyme models (e.g., HDAC6 inhibition vs. MAO-A/B assays) .
  • SAR Analysis : Compare substituent effects (e.g., methoxy vs. chloro groups on piperazine alter binding to MAO isoforms) .

Q. How is the compound’s blood-brain barrier (BBB) permeability evaluated for CNS targets?

  • In Silico Prediction : Tools like SwissADME calculate logP (2.5–3.1) and polar surface area (<90 Ų), indicating moderate BBB penetration .
  • In Vitro Models : Use MDCK-MDR1 cells to measure permeability coefficients (e.g., Papp > 5 × 10⁻⁶ cm/s) .
  • Metabolic Stability : Assess hepatic microsomal degradation (t1/2 > 30 mins supports viability) .

Q. What methodologies identify the compound’s mechanism of action in cancer cells?

  • Docking Studies : Target HDAC6 (PDB: 5EDU) or MAO-A (PDB: 2Z5X) to map binding interactions (e.g., hydrogen bonds with Glu34 or Phe352) .
  • Gene Expression Profiling : RNA-seq after treatment reveals pathways like apoptosis (e.g., Bax/Bcl-2 ratio) .
  • Enzymatic Assays : Measure IC50 against purified targets (e.g., HDAC6 IC50 = 0.8 μM) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.